trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)

Vue d'ensemble

Description

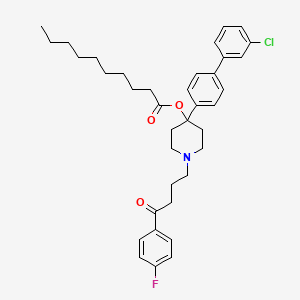

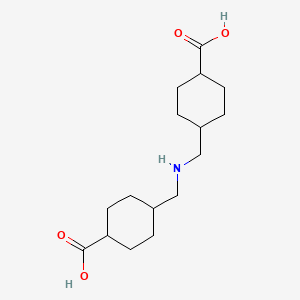

“trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid)” is a hydrophobic particle that is soluble in water . It has an average particle diameter of 20 nm and a viscosity of 10 cps . This compound is used in skincare products as a thickener and viscosity enhancer .

Molecular Structure Analysis

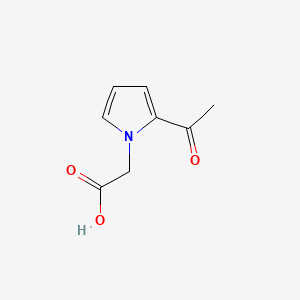

The molecular formula of this compound is C16H27NO4 . The IUPAC name is 4-[[4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid . The InChI and Canonical SMILES are also available .Physical And Chemical Properties Analysis

The molecular weight of this compound is 297.39 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It is soluble in water .Applications De Recherche Scientifique

Application in Orthopedic Surgery

Specific Scientific Field

Summary of the Application

Tranexamic Acid (TXA) is used in orthopedic surgery to reduce blood loss in patients with fresh foot and ankle fractures .

Methods of Application

In a study, 150 patients with fresh closed foot and ankle fractures were randomly divided into a control group and several TXA groups with different doses (1g/24h, 2g/24h, 3g/24h, 4g/24h). Hematological examinations were completed as soon as possible after admission and at multiple other time points post-surgery .

Results or Outcomes

The study found that intravenous application of TXA can reduce preoperative blood loss and postoperative blood loss. Overdoses of TXA were more effective than standard doses and did not increase the incidence of Deep Vein Thrombosis (DVT). TXA also lowered wound complications .

Application in Spinal Surgery

Specific Scientific Field

Summary of the Application

Tranexamic Acid is used in spinal surgery to reduce operative blood loss and blood product transfusion requirements .

Methods of Application

In a retrospective study, intraoperative hemostatic data, surgical time, estimated blood loss, and transfusion records were analyzed for patients before and after the addition of tranexamic acid to the protocol .

Results or Outcomes

The study found that intravenous administration of tranexamic acid is effective at reducing intraoperative blood loss. Monitoring of D-dimer and fibrinogen during spinal surgery suggests that tranexamic acid impedes the fibrinolytic pathway by decreasing consumption of fibrinogen and clot dissolution as evidenced by the reduced formation of D-dimer .

Application in Thoracic Surgery

Specific Scientific Field

Summary of the Application

Tranexamic Acid (TXA) is commonly used in clinical settings to inhibit fibrinolytic activity by interacting with the lysine-binding site of plasminogen and preventing its conversion to plasmin .

Methods of Application

The specific methods of application in thoracic surgery are not detailed in the source .

Results or Outcomes

The specific results or outcomes in thoracic surgery are not detailed in the source .

Propriétés

IUPAC Name |

4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPXSMWMAJGYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917016 | |

| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) | |

CAS RN |

93940-19-3 | |

| Record name | Tranexamic acid dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANEXAMIC ACID DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PAC6437T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)